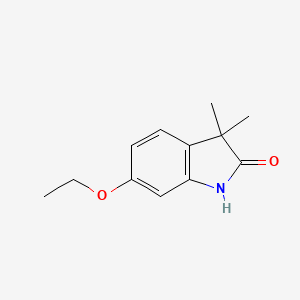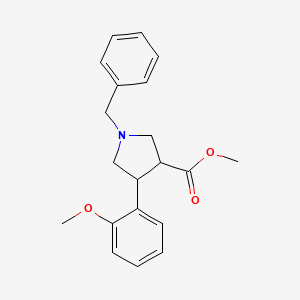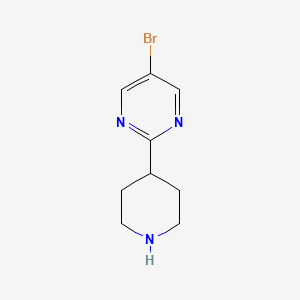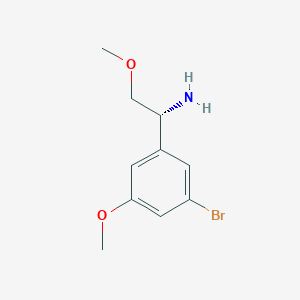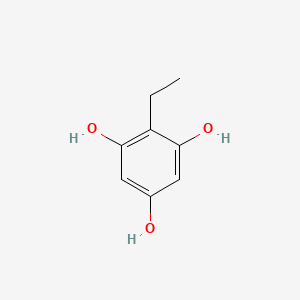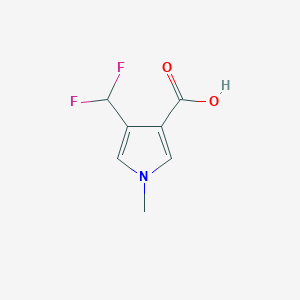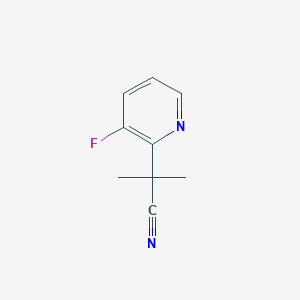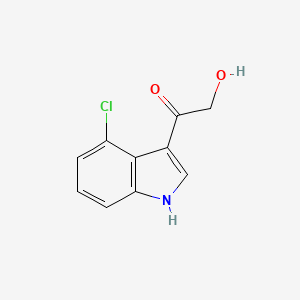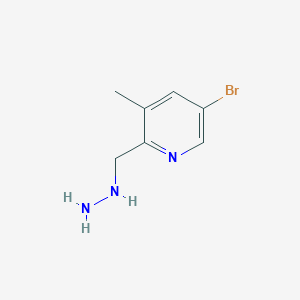
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydrazinylmethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine typically involves the following steps:
-
Bromination: : The starting material, 2-(hydrazinylmethyl)-3-methylpyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
-
Hydrazine Addition: : The brominated intermediate is then treated with hydrazine hydrate in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the hydrazinylmethyl group at the 2nd position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a palladium catalyst and a suitable base.
-
Oxidation and Reduction Reactions: : The hydrazinylmethyl group can undergo oxidation to form corresponding azides or reduction to form amines. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, while reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the replacement of the bromine atom.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
科学研究应用
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It could be used in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazinylmethyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
5-Bromo-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinylmethyl group.
5-Bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a hydrazinylmethyl group.
5-Bromo-2-methylpyridine: Similar structure but without the hydrazinylmethyl group.
Uniqueness
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is unique due to the presence of both the hydrazinylmethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC 名称 |
(5-bromo-3-methylpyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-6(8)3-10-7(5)4-11-9/h2-3,11H,4,9H2,1H3 |
InChI 键 |
PZXVHTYYFVWNLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1CNN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




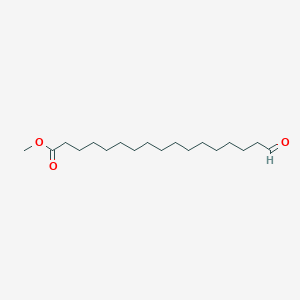
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
